molecular formula C29H24IP B14670901 [(Azulen-1-yl)methyl](triphenyl)phosphanium iodide CAS No. 40450-19-9

[(Azulen-1-yl)methyl](triphenyl)phosphanium iodide

Cat. No.: B14670901
CAS No.: 40450-19-9
M. Wt: 530.4 g/mol
InChI Key: MRHMTHHANILERG-UHFFFAOYSA-M
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Description

(Azulen-1-yl)methylphosphanium iodide is an organophosphorus compound that features a unique structure combining an azulenyl group with a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Azulen-1-yl)methylphosphanium iodide typically involves the reaction of azulen-1-ylmethyl halides with triphenylphosphine. The reaction is carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonium salt. The reaction can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for (Azulen-1-yl)methylphosphanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Azulen-1-yl)methylphosphanium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction reactions can modify the azulenyl group to produce different functionalized derivatives.

Scientific Research Applications

(Azulen-1-yl)methylphosphanium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Azulen-1-yl)methylphosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, facilitating nucleophilic attacks on electrophilic centers. Additionally, the azulenyl moiety can participate in electron transfer processes, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Azulen-1-yl)methylphosphanium iodide is unique due to the combination of the azulenyl and triphenylphosphonium groups. This dual functionality provides distinct electronic properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and materials science.

Properties

CAS No.

40450-19-9

Molecular Formula

C29H24IP

Molecular Weight

530.4 g/mol

IUPAC Name

azulen-1-ylmethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C29H24P.HI/c1-5-13-24-21-22-25(29(24)20-12-1)23-30(26-14-6-2-7-15-26,27-16-8-3-9-17-27)28-18-10-4-11-19-28;/h1-22H,23H2;1H/q+1;/p-1

InChI Key

MRHMTHHANILERG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-]

Origin of Product

United States

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